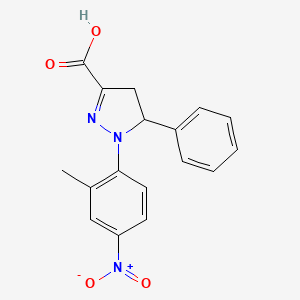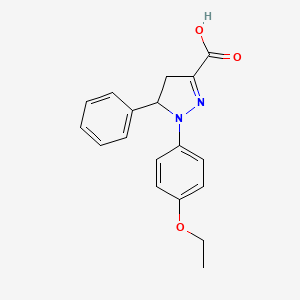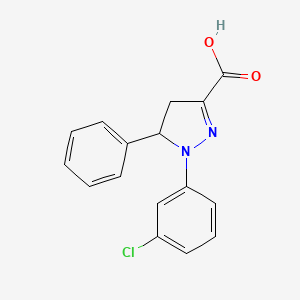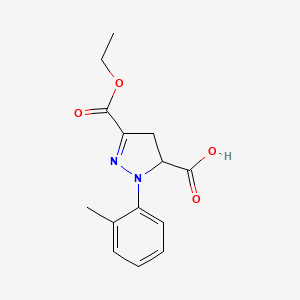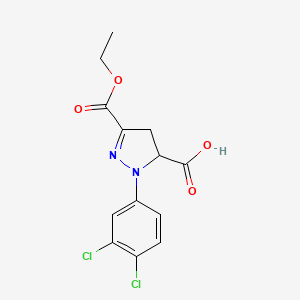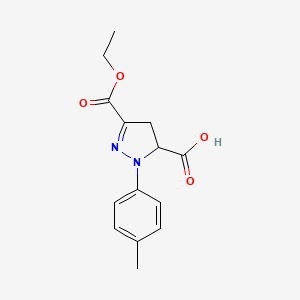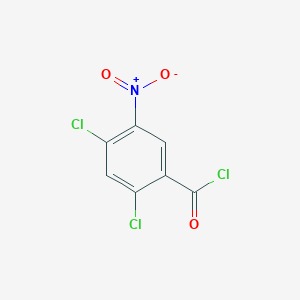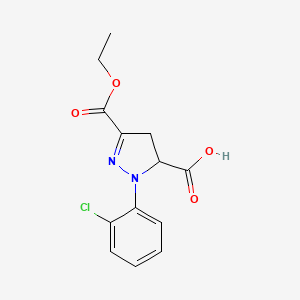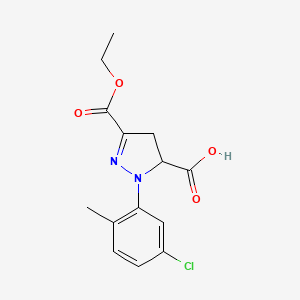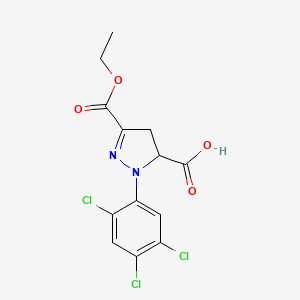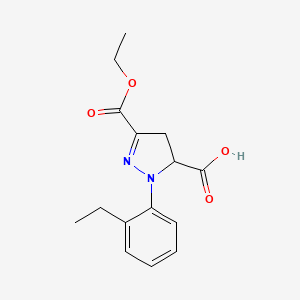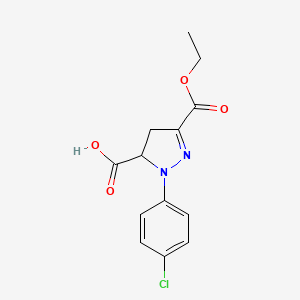
1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, commonly known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK). CEP-1347 is a widely studied compound with potential applications in the treatment of a variety of diseases, including neurodegenerative disorders, cancer, and inflammation.
Mécanisme D'action
CEP-1347 acts as an inhibitor of the 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid pathway by blocking the activity of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid. 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a protein kinase that plays an important role in the regulation of cellular processes, such as cell growth, differentiation, and apoptosis. By blocking the activity of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, CEP-1347 is able to inhibit the 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid pathway, which can result in a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
CEP-1347 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid pathway, which can lead to a decrease in inflammation, cell death, and tumor growth. In addition, CEP-1347 has been found to increase the production of neurotrophic factors, which can lead to an increase in neuron survival and plasticity. Finally, CEP-1347 has been found to increase the production of antioxidant enzymes, which can lead to an increase in antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
CEP-1347 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to use in a variety of cell-based assays. In addition, it is relatively stable and has a long shelf life, which makes it ideal for long-term experiments. However, there are also some limitations to using CEP-1347 in lab experiments. It is not always easy to obtain in large quantities, and it can be expensive to purchase.
Orientations Futures
There are a number of potential future directions for research on CEP-1347. One potential direction is to further investigate the effects of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid inhibition on various diseases and conditions. In addition, further research could be conducted on the potential therapeutic applications of CEP-1347, such as its use in the treatment of neurodegenerative diseases, cancer, and inflammation. Finally, further research could be conducted on the potential mechanisms of action of CEP-1347, such as its effects on the production of neurotrophic factors and antioxidant enzymes.
Méthodes De Synthèse
CEP-1347 can be synthesized by a two-step process. The first step involves the reaction of 4-chlorophenylhydrazine with ethyl chloroformate to form the hydrazone. This is then reacted with ethyl acetoacetate to form the final product, CEP-1347.
Applications De Recherche Scientifique
CEP-1347 has been widely studied in the scientific research community. It has been used as an inhibitor of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid in a variety of cell-based assays. In addition, it has been used in animal models to study the effects of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid inhibition on various diseases and conditions. For example, CEP-1347 has been used to study the effects of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid inhibition on neurodegenerative diseases, cancer, and inflammation.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-2-20-13(19)10-7-11(12(17)18)16(15-10)9-5-3-8(14)4-6-9/h3-6,11H,2,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZSLVKXVCUKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

